molecular formula C11H10N2O2S B12115075 Acetic acid, 2-(4-quinazolinylthio)-, methyl ester

Acetic acid, 2-(4-quinazolinylthio)-, methyl ester

Cat. No.: B12115075
M. Wt: 234.28 g/mol
InChI Key: CSWLJKXXJYPPTB-UHFFFAOYSA-N
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Description

Acetic acid, 2-(4-quinazolinylthio)-, methyl ester is a chemical compound that belongs to the class of quinazolines This compound is characterized by the presence of a quinazoline ring, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(4-quinazolinylthio)-, methyl ester typically involves the reaction of 4-quinazolinethiol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-quinazolinylthio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro or tetrahydro derivatives of the quinazoline ring.

    Substitution: The corresponding carboxylic acid.

Scientific Research Applications

Acetic acid, 2-(4-quinazolinylthio)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-quinazolinylthio)-, methyl ester involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-(Phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester
  • 4-Quinazolinethiol derivatives

Uniqueness

Acetic acid, 2-(4-quinazolinylthio)-, methyl ester is unique due to its specific structural features, such as the presence of both the quinazoline ring and the thioester group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

methyl 2-quinazolin-4-ylsulfanylacetate

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)6-16-11-8-4-2-3-5-9(8)12-7-13-11/h2-5,7H,6H2,1H3

InChI Key

CSWLJKXXJYPPTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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